molecular formula C14H15NO B040543 2-Phenoxyphenethylamine CAS No. 118468-16-9

2-Phenoxyphenethylamine

Cat. No.: B040543
CAS No.: 118468-16-9
M. Wt: 213.27 g/mol
InChI Key: OZUNHSMQAVTNLW-UHFFFAOYSA-N
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Description

2-Phenoxyphenethylamine is an organic compound with the chemical formula C14H15NO. It is a colorless to pale yellow liquid with an aromatic flavor. This compound is known for its solubility in most organic solvents and has a melting point of approximately -39 degrees Celsius and a boiling point of about 221 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyphenethylamine can be synthesized by reacting phenethylamine with phenol in the presence of an appropriate catalyst. The reaction process generally needs to be carried out at a certain temperature and pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyphenethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or other oxidized forms.

    Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.

    Substitution: This compound can participate in nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides or other organic groups can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenethylamines.

Scientific Research Applications

2-Phenoxyphenethylamine has several applications in scientific research, including:

Comparison with Similar Compounds

    Phenethylamine: A simpler structure with similar biological activity.

    2-Phenylethylamine: Shares the phenethylamine backbone but lacks the phenoxy group.

    Phenoxybenzylamine: Similar in structure but with different substituents on the benzyl group.

Uniqueness: 2-Phenoxyphenethylamine is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, differentiating it from other phenethylamines .

Properties

IUPAC Name

2-(2-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUNHSMQAVTNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393745
Record name 2-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-16-9
Record name 2-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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